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Compound of Interest

Compound Name: Carulomycin A

CAS No.: 19462-07-8

Cat. No.: B11724338

Get Quote

Caerulomycin A is a pyridine alkaloid initially isolated from Streptomyces caeruleus[1] and later

identified in the marine-derived actinomycete Actinoalloteichus spitiensis[2]. While traditionally

utilized for its antifungal and antiamoebic efficacy[1], advanced immunological profiling has

revealed CaeA as a targeted immunomodulator[2]. Unlike conventional calcineurin inhibitors

(e.g., Cyclosporine A or Tacrolimus) that broadly paralyze T cell activation, CaeA modulates the

immune system through two distinct, orthogonal pathways: metabolic restriction via intracellular

iron chelation[3] and the targeted expansion of regulatory T cells (Tregs)[4].

Core Mechanisms of Immunosuppression
2.1. Intracellular Iron Depletion & G1 Cell Cycle Arrest Rapidly proliferating T cells have an

exponential requirement for intracellular iron, a critical cofactor for Ribonucleotide Reductase

(RNR)—the rate-limiting enzyme in DNA synthesis[3]. CaeA acts as a potent intracellular iron

chelator, actively reducing iron uptake while accelerating its cellular release[3]. By starving the

cell of iron, CaeA inhibits RNR, halting the synthesis of deoxyribonucleoside triphosphates

(dNTPs) and triggering a reversible cell cycle arrest at the G1 phase[2][3]. Because this

mechanism targets the metabolic dependency of rapidly dividing cells, it selectively suppresses

activated effector T cells without inducing widespread apoptosis[2].
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2.2. STAT1/Smad3 Crosstalk & Treg Expansion Beyond metabolic inhibition, CaeA actively

dictates T cell differentiation. It suppresses the generation of inflammatory Th1 and Th17 cells

while potently driving the expansion of CD4+Foxp3+ regulatory T cells (Tregs)[4][5].

Mechanistically, CaeA upregulates Suppressor of Cytokine Signaling 1 (SOCS1), which directly

obstructs IFN-γ-induced STAT1 signaling[4]. Concurrently, CaeA enhances TGF-β-mediated

Smad3 activation[4]. Because STAT1 typically antagonizes Treg development, its suppression

—paired with enhanced Smad3 signaling—creates an optimal intracellular milieu for Foxp3

expression[4]. Additionally, CaeA shifts the co-stimulatory balance by downregulating the

activation marker CD28 and upregulating the inhibitory receptor CTLA-4[6].
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Caption: CaeA modulates T cell lineage by inhibiting STAT1 and enhancing Smad3 to drive

Treg expansion.

Quantitative Data & Comparative Efficacy
To contextualize the potency of CaeA, the following table summarizes its quantitative

modulatory effects across various biological targets and experimental models.

Biological Target /
Model

Modulatory Effect
of Caerulomycin A

Effective
Concentration /
Dose

Reference

CD4+ Foxp3+ Tregs
Expansion /

Upregulation

0.1 - 1.0 μg/mL (in

vitro)
[4]

Th1 / Th17 Cells
Suppression /

Downregulation

0.1 - 1.0 μg/mL (in

vitro)
[4]

Intracellular Iron
Depletion (RNR

Inhibition)
Dose-dependent [3]

Collagen-Induced

Arthritis

Reduces IL-6, TNF-α,

IFN-γ
10 mg/kg (in vivo) [4]

Asthma (OVA-

induced)

Suppresses Th2, IL-4,

IL-5, IgE
10 mg/kg (in vivo) [4][7]

Fungal Pathogens
Growth Inhibition

(MIC)
0.39 - 1.56 μg/mL [4]

Experimental Workflows & Self-Validating Protocols
As an Application Scientist, I emphasize self-validating experimental designs. A robust protocol

must contain internal controls that prove causality, not just correlation.

Protocol 1: Orthogonal Validation of Treg Expansion
Rationale: To confirm that CaeA actively drives Treg differentiation rather than merely depleting

other subsets, we must track Foxp3 expression alongside proliferation dynamics. Methodology:
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Cell Isolation: Purify naive CD4+ T cells from murine splenocytes using magnetic-activated

cell sorting (MACS) to achieve >95% purity.

CFSE Labeling: Stain the purified cells with 5 μM CFSE to track subsequent cell divisions.

TCR Stimulation: Plate the cells on culture dishes pre-coated with anti-CD3 (5 μg/mL) and

anti-CD28 (2 μg/mL) antibodies to mimic antigen presentation.

CaeA Treatment: Introduce CaeA at titrated concentrations (0.1, 0.5, and 1.0 μg/mL). Include

a vehicle control (DMSO <0.1%) and a Rapamycin positive control[2].

Incubation: Culture for 72 hours at 37°C in a 5% CO2 humidified incubator.

Intracellular Staining: Fix and permeabilize the cells, followed by staining for Foxp3 (APC)

and IFN-γ (PE).

Flow Cytometry Analysis: Gate on live, CD4+ cells. Analyze the inverse correlation between

CFSE dilution (proliferation) and Foxp3 expression to validate Treg induction.
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Caption: Step-by-step experimental workflow for the in vitro validation of CaeA-driven Treg

expansion.

Protocol 2: Mechanistic Validation of Iron-Dependent G1
Arrest
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Rationale: A self-validating protocol must prove that iron depletion is the causative factor for

cell cycle arrest. We achieve this through a functional rescue assay using exogenous iron[3].

Methodology:

Cell Culture: Culture Jurkat T cells at a density of 1x10^6 cells/mL.

Treatment Matrix: Divide cells into three groups: Group A (Vehicle Control), Group B (CaeA

at 1.0 μg/mL), and Group C (CaeA at 1.0 μg/mL + Ferric ammonium citrate [FAC] at 50 μM).

Incubation: Incubate for 24-48 hours.

Cell Cycle Staining: Harvest cells, fix in 70% cold ethanol, treat with RNase A, and stain with

Propidium Iodide (PI).

Analysis & Expected Outcome: Use flow cytometry to quantify cell cycle phases. Group B

will show significant accumulation in the G1 phase compared to Group A. Crucially, Group C

will demonstrate a restoration of the S phase, definitively proving that CaeA's anti-

proliferative effect is iron-dependent[3].

Translational Applications in Autoimmunity and
Transplantation
The unique dual-action mechanism of CaeA translates into profound therapeutic potential

across multiple in vivo models:

Multiple Sclerosis (MS): In the Experimental Autoimmune Encephalomyelitis (EAE) model,

CaeA successfully alleviates clinical symptoms. It achieves this by reducing the pool of

pathogenic Th1, Th17, and memory CD8+ T cells, while simultaneously boosting the Treg

population[4][5].

Asthma Management: CaeA suppresses the differentiation of Th2 cells, downregulating

GATA-3 expression. This leads to a significant reduction in IL-4, IL-5, IL-13, and IgE levels,

thereby mitigating eosinophilic infiltration in the lungs[4][7].

Organ Transplantation: By suppressing the mixed lymphocyte reaction and downregulating

CD28, CaeA significantly prolongs the survival of skin allografts in experimental models[2][6].
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Conclusion
Caerulomycin A represents a paradigm shift in immunopharmacology. By uncoupling T cell

metabolism via iron chelation and epigenetically rewiring cytokine signaling to favor Treg

expansion, CaeA offers a highly selective, reversible, and potent alternative to traditional global

immunosuppressants.

References
Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. sigmaaldrich.com [sigmaaldrich.com]

2. Caerulomycin A Suppresses Immunity by Inhibiting T Cell Activity | PLOS One
[journals.plos.org]

3. Novel immunosuppressive agent caerulomycin A exerts its effect by depleting cellular iron
content - PubMed [pubmed.ncbi.nlm.nih.gov]

4. caymanchem.com [caymanchem.com]

5. tandfonline.com [tandfonline.com]

6. WO2007031832A2 - Use of bipyridine compound 'caerulomycin a' derivatives and analogs
thereof as immunosuppressive agents - Google Patents [patents.google.com]

7. Caerulomycin A inhibits Th2 cell activity: a possible role in the management of asthma -
PubMed [pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Pharmacological Profile & Structural Significance].
BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b11724338/docs#pharmacological-profile-structural-
significance]

Disclaimer & Data Validity:

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b11724338?utm_src=pdf-custom-synthesis#bc-rfq
https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/299/316/c6374dat.pdf
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0107051
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0107051
https://pubmed.ncbi.nlm.nih.gov/25537422/
https://pubmed.ncbi.nlm.nih.gov/25537422/
https://www.caymanchem.com/product/27625
https://www.tandfonline.com/doi/full/10.1080/08916934.2017.1332185
https://patents.google.com/patent/WO2007031832A2/en
https://patents.google.com/patent/WO2007031832A2/en
https://pubmed.ncbi.nlm.nih.gov/26481184/
https://pubmed.ncbi.nlm.nih.gov/26481184/
https://www.benchchem.com/product/b11724338/docs#pharmacological-profile-structural-significance
https://www.benchchem.com/product/b11724338/docs#pharmacological-profile-structural-significance
https://www.benchchem.com/product/b11724338/docs#pharmacological-profile-structural-significance
https://www.benchchem.com/product/b11724338/docs#pharmacological-profile-structural-significance
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11724338?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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